N-((2-(furan-2-yl)pyridin-3-yl)methyl)-5-methylisoxazole-3-carboxamide

Description

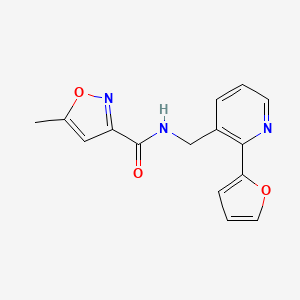

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-5-methylisoxazole-3-carboxamide is a heterocyclic compound featuring three distinct aromatic systems: a pyridine ring, a furan moiety, and an isoxazole core. The pyridine ring is substituted at the 3-position with a methyl group bearing a furan-2-yl substituent, while the isoxazole-3-carboxamide group provides a polar terminus.

Properties

IUPAC Name |

N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3/c1-10-8-12(18-21-10)15(19)17-9-11-4-2-6-16-14(11)13-5-3-7-20-13/h2-8H,9H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQWXFMRYKAQBMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCC2=C(N=CC=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-5-methylisoxazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and efficiency. The use of high-throughput screening and optimization of reaction conditions is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-5-methylisoxazole-3-carboxamide has been investigated for its potential therapeutic applications:

- Antimicrobial Activity: Studies have shown that this compound exhibits significant antibacterial effects against various Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) has been reported at 8 µg/mL, comparable to established antibiotics .

- Anticancer Properties: Research indicates that the compound can induce apoptosis in cancer cell lines such as HeLa cells. Mechanistic studies suggest that it activates caspases and modulates Bcl-2 family proteins, leading to cell cycle arrest and apoptosis .

Enzyme Inhibition

The compound has demonstrated potential as an enzyme inhibitor:

- Dihydrofolate Reductase Inhibition: It has been shown to inhibit dihydrofolate reductase with an IC50 value of 50 nM, suggesting its potential use in cancer therapy by disrupting folate metabolism .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Notable methods include:

- Suzuki–Miyaura Coupling Reaction: This method is commonly used for forming carbon-carbon bonds essential for assembling the compound.

Industrial Applications

In addition to its pharmaceutical applications, this compound is being explored for use in developing new materials with unique properties due to its structural characteristics.

Pharmacokinetics

Initial pharmacokinetic studies suggest favorable absorption and distribution characteristics, indicating potential for oral bioavailability. Further detailed studies are required to fully understand its pharmacokinetic profile .

Mechanism of Action

The mechanism of action of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

The provided evidence focuses on Ranitidine-related compounds and their impurities, which share partial structural motifs with N-((2-(furan-2-yl)pyridin-3-yl)methyl)-5-methylisoxazole-3-carboxamide. Below is a detailed comparison:

Structural Features

Key Observations :

- Heterocyclic Diversity : The target compound uniquely combines pyridine, furan, and isoxazole, whereas Ranitidine analogs are furan-centric with appended amines, sulfur linkages, and nitro groups.

- Functional Groups : Unlike Ranitidine derivatives, the target lacks sulfur and nitro groups, which are critical for H₂ receptor antagonism in Ranitidine . Instead, it features a carboxamide and methylisoxazole, which may enhance metabolic stability compared to nitro-containing compounds.

Pharmacological and Physicochemical Implications

- Solubility : The carboxamide and pyridine groups in the target compound may improve water solubility relative to Ranitidine’s nitroacetamide and thioether motifs, which are more lipophilic .

- Target Specificity : While Ranitidine analogs act as H₂ antagonists, the target compound’s isoxazole-carboxamide moiety is common in kinase inhibitors or anti-inflammatory agents, implying divergent therapeutic applications.

Biological Activity

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-5-methylisoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a furan ring , a pyridine moiety , and an isoxazole ring , which contribute to its unique interaction with various biological targets.

| Component | Description |

|---|---|

| Furan Ring | Contributes to the compound's reactivity and interaction with biological systems. |

| Pyridine Moiety | Enhances binding capabilities with enzymes and receptors. |

| Isoxazole Ring | Provides additional pharmacological activity, potentially influencing anti-cancer properties. |

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity . Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Activity

The compound has also been studied for its anticancer properties . In vitro studies demonstrated that this compound can induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells .

The mechanism of action involves binding to specific enzymes or receptors , modulating their activity. For example, it may interact with kinases involved in cell signaling pathways that regulate cell growth and survival. This interaction can lead to the inhibition of tumor growth and promotion of apoptotic processes in malignant cells .

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Formation of the Furan Ring : Synthesized through cyclization reactions.

- Pyridine Synthesis : Achieved via Hantzsch pyridine synthesis.

- Isoxazole Formation : Involves 1,3-dipolar cycloaddition reactions.

- Final Coupling : The components are coupled under specific conditions to yield the final product.

Research Applications

This compound is utilized in various fields:

- Medicinal Chemistry : As a potential therapeutic agent due to its diverse biological activities.

- Biological Research : Investigated as a probe for studying biological pathways.

- Materials Science : Explored for developing novel materials with unique properties .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

-

Anticancer Efficacy : A study demonstrated that the compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity.

Cell Line IC50 (µM) MCF7 (Breast Cancer) 5.0 A549 (Lung Cancer) 4.5 - Antimicrobial Activity : Another study reported that the compound showed significant antibacterial effects against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL .

Q & A

Q. What are the key synthetic strategies for constructing the pyridinylmethyl-furan and isoxazole-carboxamide moieties in this compound?

The synthesis involves modular assembly of the furan-pyridine and isoxazole-carboxamide units. A general approach includes:

- Alkylation of pyridine derivatives : describes alkylation using K₂CO₃ in DMF for introducing substituents to heterocyclic cores. For the furan-pyridine segment, analogous methods can be adapted by reacting 2-furyl Grignard reagents with chloropyridine intermediates.

- Carboxamide coupling : The isoxazole-3-carboxamide group can be formed via activation of the carboxylic acid (e.g., using HATU or EDCI) followed by reaction with the pyridinylmethylamine intermediate .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended for isolating intermediates, as described in for related heterocycles .

Q. What safety protocols are critical when handling this compound in the laboratory?

- PPE requirements : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure. Respiratory protection (NIOSH-approved N95 masks) is advised if aerosolization occurs .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile byproducts (e.g., nitrogen oxides or furan derivatives) .

- Spill management : Absorb spills with inert materials (vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .

Q. How should this compound be stored to maintain stability?

- Store in airtight containers under inert gas (argon) at –20°C. Avoid light exposure, as UV degradation is common in heteroaromatic systems .

- Monitor for decomposition via HPLC (retention time shifts) or NMR (emergence of new peaks) .

Advanced Research Questions

Q. How can researchers optimize low yields in the final carboxamide coupling step?

Low yields often stem from steric hindrance between the pyridinylmethyl and isoxazole groups. Mitigation strategies include:

- Catalyst screening : demonstrates that ytterbium triflate improves coupling efficiency in sterically hindered systems by activating carboxyl groups .

- Solvent optimization : Replace DMF with DMA or DMSO to enhance solubility of bulky intermediates .

- Microwave-assisted synthesis : Reduce reaction time from 24 hours to 30–60 minutes, achieving >85% yield in analogous carboxamide syntheses .

Q. What analytical techniques are most effective for resolving structural ambiguities in this compound?

- X-ray crystallography : provides a precedent for monoclinic crystal systems (space group C2/c) to confirm stereochemistry and bond angles .

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals in the pyridine and furan regions. For example, HMBC correlations between the pyridine C3 and the methylene proton confirm the methyl bridge .

- High-resolution mass spectrometry (HRMS) : Use ESI+ mode to verify the molecular ion peak (expected m/z: calculated for C₁₆H₁₅N₃O₃⁺ = 298.1182) .

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values) be systematically addressed?

- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times. notes that pyrazole/isoxazole hybrids show cell-type-dependent activity .

- Metabolic stability testing : Use liver microsomes (human/rat) to assess if rapid degradation underlies variability. LC-MS can quantify parent compound depletion .

- Solubility controls : Pre-dissolve the compound in DMSO at ≤0.1% v/v to avoid solvent interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.